molecular formula C26H28N4S2 B10975734 (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

(8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B10975734
M. Wt: 460.7 g/mol
InChI Key: ULMXWQNSCKIHAV-CPNJWEJPSA-N
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Description

The compound (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as amino, ethyl, benzylidene, and methylsulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The initial step involves the construction of the hexahydro-1,6-naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines and suitable leaving groups.

    Ethyl Group Addition: The ethyl group is typically added through alkylation reactions, using ethyl halides in the presence of a base.

    Benzylidene and Methylsulfanyl Groups: The benzylidene and methylsulfanyl groups are introduced through condensation reactions, often involving aldehydes and thiols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted amines and alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
  • This compound derivatives
  • Other naphthyridine-based compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C26H28N4S2

Molecular Weight

460.7 g/mol

IUPAC Name

(8E)-2-amino-6-ethyl-4-(4-methylsulfanylphenyl)-8-[(4-methylsulfanylphenyl)methylidene]-1,4,5,7-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C26H28N4S2/c1-4-30-15-19(13-17-5-9-20(31-2)10-6-17)25-23(16-30)24(22(14-27)26(28)29-25)18-7-11-21(32-3)12-8-18/h5-13,24,29H,4,15-16,28H2,1-3H3/b19-13+

InChI Key

ULMXWQNSCKIHAV-CPNJWEJPSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)SC)/C3=C(C1)C(C(=C(N3)N)C#N)C4=CC=C(C=C4)SC

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)SC)C3=C(C1)C(C(=C(N3)N)C#N)C4=CC=C(C=C4)SC

Origin of Product

United States

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